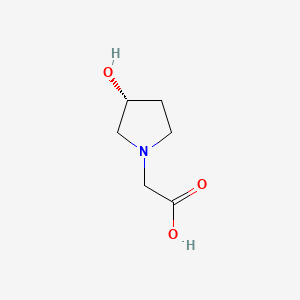

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLUKRLXBCGVBF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652356 | |

| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212225-94-9 | |

| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid chemical properties

An In-Depth Technical Guide to (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a derivative of pyrrolidine, a five-membered nitrogen-containing ring, it belongs to a class of scaffolds widely utilized by medicinal chemists to develop novel therapeutic agents.[1] The pyrrolidine ring's non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing molecules with high target affinity and specificity.

This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Its value lies in its dual functionality: the carboxylic acid and hydroxyl groups provide reactive handles for further chemical modification, while the stereochemically defined center at the 3-position is crucial for enantioselective interactions with biological targets.

Physicochemical and Structural Properties

The fundamental chemical and physical properties of a compound are critical for its application in synthesis and drug design. These parameters influence reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 1212225-94-9 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| SMILES Code | O=C(O)CN1CCC1 | [3] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

| Classification | Chiral Building Block, Organic Building Block, Carboxylic Acid, Alcohol | [3] |

Synthetic Methodologies and Rationale

The synthesis of this compound typically involves the N-alkylation of a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. This approach leverages the nucleophilicity of the secondary amine within the pyrrolidine ring.

Representative Synthetic Protocol: N-Alkylation

A common and efficient method involves the reaction of (R)-3-hydroxypyrrolidine with an acetic acid equivalent, such as a haloacetic acid or its ester, under basic conditions.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. The choice of solvent is crucial to ensure the solubility of both the starting material and the base.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq), to the solution. The base acts as a proton scavenger, deprotonating the secondary amine to enhance its nucleophilicity and neutralizing the acidic byproduct formed during the reaction.

-

Alkylation: Add a solution of tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature. A tert-butyl ester is often used as a protecting group for the carboxylic acid to prevent undesirable side reactions. Using a bromoacetate provides a good leaving group (Br⁻) for the Sₙ2 reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual base and water-soluble impurities, and dried over anhydrous sodium sulfate.

-

Purification (Intermediate): The crude tert-butyl ester intermediate is purified by column chromatography on silica gel.

-

Deprotection: The purified ester is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or treated with hydrochloric acid (HCl) in dioxane to cleave the tert-butyl group. This step must be performed under anhydrous conditions to yield the final carboxylic acid.

-

Final Isolation: The solvent is removed under reduced pressure, and the final product, this compound, is isolated, often as a salt, and can be further purified by recrystallization.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable chiral building block in the synthesis of complex, biologically active molecules.

Role as a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its saturated, sp³-rich nature provides a three-dimensional geometry that can lead to improved metabolic stability, solubility, and binding affinity compared to flat, aromatic systems. The fixed R-configuration of the hydroxyl group is essential for creating enantiomerically pure compounds, which is critical for minimizing off-target effects and improving the therapeutic index of a drug.[4]

Functional Handles for Derivatization

The molecule possesses two key functional groups for further chemical elaboration:

-

Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups. Amide coupling reactions are fundamental in drug development for linking molecular fragments.

-

Hydroxyl Group: The secondary alcohol can be oxidized, esterified, or etherified, providing another point of diversity for structure-activity relationship (SAR) studies.

This dual functionality allows the molecule to serve as a versatile linker or core component in the assembly of more complex drug candidates, including enzyme inhibitors, receptor agonists/antagonists, and antiviral agents.[5] For instance, pyrrolidine derivatives are key intermediates in the synthesis of drugs targeting neurological disorders and in the development of chiral catalysts.[4]

Safety and Handling Information

According to the Globally Harmonized System (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: Standard laboratory precautions should be taken when handling this compound. These include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a potent and versatile chiral building block for modern organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with the strategic placement of hydroxyl and carboxylic acid functional groups on a privileged pyrrolidine scaffold, provides an ideal starting point for the development of novel, enantiomerically pure pharmaceutical agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements enables researchers to effectively leverage this valuable compound in their pursuit of next-generation therapeutics.

References

-

(R)-(3-HYDROXYPYRROLIDIN-1-YL)-ACETIC ACID. ChemBK. [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1212225-94-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

Spectroscopic Characterization of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the core of numerous therapeutic agents due to its unique structural and physicochemical properties.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral building block that embodies these desirable characteristics, featuring a hydroxyl group and a carboxylic acid moiety. These functional groups provide key points for hydrogen bonding and salt formation, respectively, which are critical for modulating pharmacokinetic and pharmacodynamic profiles. The inherent chirality of the molecule, with the (R)-configuration at the 3-position of the pyrrolidine ring, is of paramount importance for enantioselective recognition by biological targets, a fundamental principle in the development of safe and efficacious pharmaceuticals. This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this versatile molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.[2] For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and preserve the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, at a concentration of approximately 1 µg/mL. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to acquire the data.

-

Ionization: The sample is introduced into the ESI source. For positive ion mode, the expected ion would be the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula for this compound is C₆H₁₁NO₃, with a monoisotopic mass of 145.0739 g/mol .

| Ion | Calculated m/z | Ionization Mode |

| [M+H]⁺ | 146.0812 | Positive |

| [M-H]⁻ | 144.0666 | Negative |

| [M+Na]⁺ | 168.0631 | Positive |

Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS/MS experiments can provide valuable structural information. The pyrrolidine ring and the acetic acid moiety are prone to characteristic fragmentation pathways.

-

Loss of Water: The hydroxyl group can be readily lost as a water molecule (18.01 Da) from the protonated molecular ion, particularly upon collisional activation.

-

Decarboxylation: The carboxylic acid group can undergo decarboxylation, resulting in the loss of CO₂ (44.00 Da).

-

Pyrrolidine Ring Opening: The pyrrolidine ring can undergo cleavage, leading to characteristic fragment ions. The fragmentation of pyrrolidine-containing compounds can be complex, often initiated by the nitrogen atom.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For a chiral molecule like this compound, NMR is crucial for confirming the constitution and purity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and COOH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the acetic acid moiety. Due to the chiral center at C3, the protons on the pyrrolidine ring may exhibit complex splitting patterns and diastereotopicity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H (COOH) | 10-12 | Singlet (broad) | 1H | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |

| H (CH-OH) | 4.0-4.5 | Multiplet | 1H | The proton on the carbon bearing the hydroxyl group. |

| H (CH₂-COOH) | 3.0-3.5 | Singlet or AB quartet | 2H | Methylene protons of the acetic acid group. |

| H (Pyrrolidine Ring) | 1.8-3.5 | Multiplets | 6H | Protons on the pyrrolidine ring will show complex splitting due to coupling with each other. |

| H (OH) | 3.0-5.0 | Singlet (broad) | 1H | Chemical shift is solvent and temperature dependent. May exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of chemically distinct carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170-180 |

| C-OH (Pyrrolidine Ring) | 65-75 |

| CH₂-N (Pyrrolidine Ring) | 50-60 |

| CH₂-COOH | 50-60 |

| CH₂ (Pyrrolidine Ring) | 30-40 |

Conclusion

The spectroscopic characterization of this compound through Mass Spectrometry and NMR spectroscopy provides a robust framework for its unambiguous identification and quality control. The predicted spectral data, based on the analysis of its functional groups and comparison with structurally related molecules, serves as a reliable guide for researchers in the field of drug discovery and development. Accurate interpretation of this data is fundamental to ensuring the chemical integrity of this valuable chiral building block, thereby supporting the advancement of novel therapeutics.

References

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. Available at: [Link]

-

Mass Spectrometry of Small Molecules. LibreTexts Chemistry. Available at: [Link]

-

Mass Spectrometry - Examples. University of Arizona. Available at: [Link]

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Available at: [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Chemistry. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Available at: [Link]

-

Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

-

Interpreting NMR Spectra. OpenOChem. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole, pyridine, and pyrrolidine are 6.10, 8.50, and 2.80 ppm, respectively. Match each chemical shift with the correct heterocycle. Pearson+. Available at: [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

Sources

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid CAS number 1212225-94-9

An In-Depth Technical Guide to (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid (CAS: 1212225-94-9)

Executive Summary

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a stereochemically defined pyrrolidine ring, a secondary alcohol, and a carboxylic acid moiety, making it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic methodology, and its potential applications in the design of novel therapeutics. By grounding our discussion in the established importance of the pyrrolidine core and the principles of stereoselective synthesis, we aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound.

Core Compound Analysis: Identity and Strategic Importance

Physicochemical and Structural Properties

This compound is a non-aromatic, bifunctional organic compound. The defining features are a five-membered saturated nitrogen heterocycle (pyrrolidine), a hydroxyl group at the C3 position with a defined (R)-stereochemistry, and an acetic acid group attached to the ring's nitrogen atom. These features impart a unique combination of polarity, hydrogen bonding capability, and conformational rigidity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1212225-94-9 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | (2R)-2-(3-hydroxypyrrolidin-1-yl)acetic acid | N/A |

| SMILES | O=C(O)CN1CCC1 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C |[1] |

The Pyrrolidine Scaffold: A Privileged Structure in Pharmacology

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." This distinction arises from its frequent appearance in a vast number of natural products and FDA-approved drugs.[2][3] Its non-planar, flexible conformation allows it to present substituents in precise three-dimensional orientations, enabling high-affinity and selective interactions with biological targets like enzymes and receptors.[2] Compounds incorporating the pyrrolidine scaffold have demonstrated a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3]

Significance of the Chiral 3-Hydroxy Substituent

The introduction of a chiral center, such as the (R)-hydroxyl group in this molecule, is a critical strategy in drug design.[4] Chirality profoundly influences a molecule's pharmacodynamic and pharmacokinetic properties. The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding site. The specific (R)-stereoconfiguration dictates the precise spatial positioning of this interactive group, which can be the determining factor for biological activity and selectivity. For instance, studies on other chiral pyrrolidines have shown that a single enantiomer can be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[2]

Synthesis and Manufacturing Strategy

While specific, peer-reviewed synthetic procedures for CAS 1212225-94-9 are not widely published, a robust and logical pathway can be designed based on well-established organic chemistry principles. The most direct approach is the N-alkylation of (R)-3-hydroxypyrrolidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group.

Retrosynthetic Analysis and Proposed Pathway

The target molecule can be disconnected at the C-N bond between the pyrrolidine nitrogen and the acetic acid methylene group. This retrosynthetic step points to two primary starting materials:

-

(R)-3-Hydroxypyrrolidine: The chiral core.

-

A C2-electrophile: Such as a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) or its corresponding ester (e.g., ethyl bromoacetate).

The forward synthesis involves a nucleophilic substitution reaction where the secondary amine of (R)-3-hydroxypyrrolidine attacks the electrophilic carbon of the acetic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol describes a two-step synthesis involving N-alkylation with an ester followed by saponification. Using an ester like ethyl bromoacetate is often preferred over the free acid to avoid acid-base side reactions and improve solubility in common organic solvents.

Step 1: Synthesis of Ethyl (R)-2-(3-hydroxypyrrolidin-1-yl)acetate

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add (R)-3-hydroxypyrrolidine (1.0 eq.).

-

Solvent and Base: Dissolve the starting material in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate, 2.0-3.0 eq.) to act as a scavenger for the hydrobromic acid byproduct.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Dissolve ethyl bromoacetate (1.1 eq.) in the same solvent and add it dropwise to the stirred suspension over 30-60 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts or DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude or purified ester from Step 1 in a mixture of methanol or ethanol and water. Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5-2.0 eq.), to the solution.

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the ester by TLC.

-

Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and carefully acidify it to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

-

Causality: Acidification protonates the carboxylate salt to yield the final carboxylic acid product, causing it to be less water-soluble.

-

-

Isolation: The method of isolation depends on the product's properties. If it precipitates, it can be collected by filtration. Alternatively, the aqueous solution can be concentrated to a smaller volume and potentially purified via crystallization or lyophilization to yield the final product.

Caption: Proposed two-step synthesis workflow.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly valuable and versatile building block for constructing diverse and complex molecules.[7]

Role as a Constrained Amino Acid Mimic

The structure can be viewed as a conformationally restricted analog of amino acids like serine or hydroxyproline. The pyrrolidine ring locks the backbone, reducing conformational flexibility. This property is highly desirable in drug design for several reasons:

-

Increased Potency: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty of binding to a target, potentially leading to higher affinity.

-

Enhanced Selectivity: A rigid structure is less likely to fit into the binding sites of off-target proteins, improving the selectivity profile of a drug candidate.[4]

Scaffold for Novel Therapeutics

This building block can be elaborated at three key points: the carboxylic acid, the hydroxyl group, and potentially at the pyrrolidine ring carbons.

-

Carboxylic Acid: Can be converted to amides, esters, or other bioisosteres to interact with target proteins or modulate physicochemical properties. For example, it can be coupled with other amines to build peptidomimetics.

-

Hydroxyl Group: Can be functionalized to serve as a key recognition element, or it can be used as a handle for further chemical modification.

-

Combined Utility: The spatial relationship between the hydroxyl and carboxylic acid groups creates a specific pharmacophore that can be used to target a variety of enzymes, such as proteases, kinases, or phosphatases, where such interactions are critical for inhibition.[7]

Caption: Relationship between structure and potential applications.

Safety and Handling

Based on available supplier safety data, this compound is classified as a warning-level substance.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the pharmacological advantages of the chiral pyrrolidine scaffold. While detailed literature on this specific compound is emerging, its utility can be confidently inferred from established principles of medicinal chemistry and synthetic methodology. Its unique combination of a constrained chiral core, a hydrogen-bonding hydroxyl group, and a versatile carboxylic acid handle makes it a powerful tool for researchers aiming to develop next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

ResearchGate. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

- Google Patents. (n.d.). CN104945299A - Efficient synthesis method of vildagliptin.

-

Pharmaffiliates. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022). Novel Big Data-Driven Machine Learning Models for Drug Discovery Application. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Intramolecular Alkylation of 3-Hydroxypyrrole-2-carboxylates. Formation of 5/5, 5/6, and 5/7 ring Systems Related to Pyrrolidine Alkaloids. Retrieved from [Link]

Sources

- 1. 1212225-94-9|this compound|BLD Pharm [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid: Structure, Stereochemistry, and Synthesis

Abstract: This technical guide provides a comprehensive analysis of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, a pivotal chiral building block in modern synthetic and medicinal chemistry. We will dissect its molecular architecture, with a particular focus on the stereochemical implications of the (R)-configured hydroxyl group at the C3 position. This document details a robust synthetic protocol, explains the rationale behind key experimental parameters, and outlines analytical methodologies for ensuring stereochemical integrity. The guide is intended for researchers, chemists, and drug development professionals who utilize chiral synthons to construct complex molecular targets with precise three-dimensional orientations.

Introduction: The Significance of a Chiral Scaffold

This compound is a heterocyclic, non-proteinogenic amino acid derivative. Its value in the scientific community, particularly in the realm of drug discovery, is derived from its specific and rigid three-dimensional structure. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a hydroxyl group at the C3 position and an acetic acid moiety on the ring nitrogen provides three key points of functionality for further chemical modification.

Crucially, the stereochemistry at the C3 position is fixed in the (R)-configuration. In biological systems, molecular recognition is exquisitely sensitive to stereoisomerism. The specific spatial arrangement of the hydroxyl group in the (R)-enantiomer can dictate binding affinity and selectivity for target proteins, such as enzymes or receptors, compared to its (S)-enantiomer. Consequently, this compound serves not merely as a structural component but as a critical determinant of a final compound's pharmacological profile. This guide will explore the foundational chemical principles that make this molecule an indispensable tool for asymmetric synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties begins with a precise characterization of its structure and chemical identity.

Chemical Identity

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid | [2] |

| CAS Registry Number | 1212225-94-9 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [4] |

| Molecular Weight | 145.16 g/mol | [2] |

| Canonical SMILES | O=C(O)CN1CCC1 | [2] |

| Physical Form | Solid | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Structural Analysis & Stereochemistry

The molecule's structure consists of a central pyrrolidine ring. The nitrogen atom (position 1) is functionalized with an acetic acid group (-CH₂COOH), rendering it a tertiary amine and introducing a carboxylic acid functionality. The carbon at position 3 bears a hydroxyl group (-OH).

The most critical structural feature is the chiral center at the C3 carbon. The "(R)" designation in the name specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog (CIP) priority rules. Assigning priorities to the substituents on C3:

-

-OH (highest atomic number)

-

-N(CH₂COOH)CH₂- (path towards nitrogen)

-

-CH₂- (the C4 carbon of the ring)

-

-H (lowest atomic number)

With the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, confirming the (R)-configuration. This fixed stereochemistry is paramount, as it pre-determines the spatial trajectory of the hydroxyl group, which is often crucial for forming key hydrogen bonds in enzyme-ligand or receptor-ligand interactions.

Caption: High-level workflow for the synthesis of the target molecule.

Representative Synthetic Protocol

This protocol describes the synthesis starting from (R)-3-hydroxypyrrolidine and tert-butyl bromoacetate.

Materials:

-

(R)-3-Hydroxypyrrolidine (CAS: 100243-39-8)

-

tert-Butyl bromoacetate (CAS: 5292-43-3)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: N-Alkylation to form (R)-tert-butyl 2-(3-hydroxypyrrolidin-1-yl)acetate

-

To a round-bottom flask under an inert nitrogen atmosphere, add anhydrous acetonitrile (10 mL per 1 g of starting material).

-

Add (R)-3-hydroxypyrrolidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq). The use of a non-nucleophilic inorganic base like K₂CO₃ is critical. It serves to deprotonate the secondary amine, activating it for nucleophilic attack, while also neutralizing the HBr byproduct formed during the reaction. Its heterogeneous nature simplifies workup.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add tert-butyl bromoacetate (1.2 eq) dropwise to the suspension. The tert-butyl ester is chosen as a protecting group for the carboxylic acid. It is stable to the basic conditions of the alkylation but can be easily removed under acidic conditions in the subsequent step without affecting other functional groups.

-

Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the solid potassium carbonate and potassium bromide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the pure protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (10 mL per 1 g).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. TFA is a strong acid that effectively cleaves the tert-butyl ester via an E1-like mechanism, releasing isobutylene gas and the desired carboxylic acid. The reaction is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is the TFA salt of the product. It can be purified by trituration with cold diethyl ether or recrystallization to yield the final product as a stable salt or neutralized to obtain the zwitterionic form.

Analytical Methodologies for Quality Control

Verification of the final product's identity and, most importantly, its stereochemical purity is essential.

Structural Verification

Standard spectroscopic methods are used to confirm the molecular structure:

-

¹H and ¹³C NMR: Confirms the connectivity of atoms and the presence of all functional groups.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound. [2]

Enantiomeric Purity Assessment

Ensuring the product is enantiomerically pure is the most critical quality control step. The presence of the undesired (S)-enantiomer could have off-target effects or reduce the efficacy of a potential drug candidate.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee).

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP), often based on derivatives of cellulose or amylose. [6]The two enantiomers, (R) and (S), form transient diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times on the column.

-

Methodology: A validated chiral HPLC method would involve dissolving the product in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and injecting it onto a chiral column (e.g., Chiralpak® AD-H). [6]The enantiomers will separate into two distinct peaks. By integrating the area of these peaks, the ratio of the (R)- to (S)-enantiomer can be precisely calculated, yielding the enantiomeric excess. For a successful synthesis, the % ee should be >99%. The development of such methods is crucial for both process control and final product release in pharmaceutical manufacturing. [7]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a high-value intermediate—a chiral synthon—used in the construction of more complex APIs.

-

Scaffold for Peptidomimetics: The amino acid-like structure allows it to be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation.

-

Directed Synthesis: The hydroxyl and carboxylic acid groups provide orthogonal handles for further chemical elaboration. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, while the hydroxyl group can be etherified or esterified, allowing for the systematic exploration of chemical space around the rigid pyrrolidine core.

-

Privileged Structure in Medicinal Chemistry: The 3-hydroxypyrrolidine motif is present in a wide range of compounds targeting different therapeutic areas. Its constrained conformation helps to reduce the entropic penalty upon binding to a biological target, often leading to higher affinity. The development of prodrugs is also a key application area where such molecules can be used to improve the ADME properties of a lead compound. [8][9]

Conclusion

This compound is a quintessential example of a chiral building block whose value lies in its structural and stereochemical precision. Its rigid pyrrolidine core, defined (R)-stereochemistry, and versatile functional groups make it an enabling tool for the synthesis of complex, stereochemically pure molecules. The synthetic and analytical methods described herein underscore the importance of precise chemical control in harnessing the potential of such chiral synthons for the advancement of drug discovery and development.

References

- Vertex AI Search. (2024). Search results for acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide.

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7563. Available at: [Link]

-

PubChem. (n.d.). Acetic acid, (hydroxyimino)-, (Z)-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved January 21, 2026, from [Link]

-

Chemsigma. (n.d.). (R)-(3-HYDROXYPYRROLIDIN-1-YL)-ACETIC ACID [1212225-94-9]. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). (R)-(3-HYDROXYPYRROLIDIN-1-YL)-ACETIC ACID. Retrieved January 21, 2026, from [Link]

-

eBay. (n.d.). 3-Hydroxyazetidine hydrochloride 100g CAS Number: 18621-18-6. Retrieved January 21, 2026, from [Link]

-

Rao, B. M., et al. (2004). A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1017-26. Available at: [Link]

-

Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

-

Najjar, A., et al. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Molecules, 24(15), 2767. Available at: [Link]

-

Verma, S. K., et al. (2018). Synthesis of 2((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid monomer. ResearchGate. Available at: [Link]

-

Chetwyn, N. P., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available at: [Link]

-

Ganan, J., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4993. Available at: [Link]

-

Rowe, W., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1212225-94-9|this compound|BLD Pharm [bldpharm.com]

- 3. (R)-(3-HYDROXYPYRROLIDIN-1-YL)-ACETIC ACID [1212225-94-9] | Chemsigma [chemsigma.com]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxyazetidine hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid from (R)-3-hydroxypyrrolidine

This guide provides a comprehensive overview of the synthesis of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the readily available starting material, (R)-3-hydroxypyrrolidine, and proceeds through a robust two-step sequence involving N-alkylation followed by ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for a successful and reproducible synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral components of numerous approved drugs.[1]

Strategic Approach to Synthesis

The synthetic strategy hinges on the nucleophilic character of the secondary amine in (R)-3-hydroxypyrrolidine, which readily undergoes N-alkylation with a suitable two-carbon electrophile. To achieve the target carboxylic acid, a two-step approach is favored for its high yield and operational simplicity. This involves an initial alkylation with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method offers superior control and avoids potential complications associated with the direct use of haloacetic acids.

Reaction Scheme Overview

The overall synthetic transformation can be visualized as a two-stage process. The first stage is the N-alkylation of (R)-3-hydroxypyrrolidine with ethyl bromoacetate. The second stage is the hydrolysis of the intermediate ester to yield the final product.

Caption: Overall synthetic scheme for this compound.

Part 1: N-Alkylation of (R)-3-Hydroxypyrrolidine

The initial step of the synthesis is the N-alkylation of (R)-3-hydroxypyrrolidine with ethyl bromoacetate. This reaction proceeds via a classic SN2 mechanism, where the secondary amine acts as the nucleophile.[1]

Mechanistic Insights

The lone pair of electrons on the nitrogen atom of (R)-3-hydroxypyrrolidine attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion. A base is essential in this reaction to neutralize the hydrobromic acid generated, thereby preventing the protonation of the starting amine and driving the reaction to completion. The choice of a non-nucleophilic base is critical to avoid competing reactions.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (R)-3-Hydroxypyrrolidine | 87.12 | 5.0 g | 57.4 | 1.0 |

| Ethyl bromoacetate | 167.00 | 10.5 g | 62.9 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 86.1 | 1.5 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-hydroxypyrrolidine (5.0 g, 57.4 mmol) and anhydrous acetonitrile (100 mL).

-

Add potassium carbonate (11.9 g, 86.1 mmol) to the solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add ethyl bromoacetate (10.5 g, 62.9 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-2-(3-hydroxypyrrolidin-1-yl)acetate. The crude product is typically used in the next step without further purification.

Part 2: Hydrolysis of Ethyl (R)-2-(3-hydroxypyrrolidin-1-yl)acetate

The second and final step is the hydrolysis of the ester intermediate to the desired carboxylic acid. Base-catalyzed hydrolysis (saponification) is a reliable method for this transformation.[2][3]

Mechanistic Insights

The hydroxide ion (from a base like lithium hydroxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Crude Ethyl (R)-2-(3-hydroxypyrrolidin-1-yl)acetate | 173.21 | ~9.9 g | ~57.4 | 1.0 |

| Lithium Hydroxide (LiOH) | 23.95 | 2.1 g | 87.6 | 1.5 |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |

| Water | 18.02 | 50 mL | - | - |

| Hydrochloric Acid (HCl), 1M | - | As needed | - | - |

Procedure:

-

Dissolve the crude ethyl (R)-2-(3-hydroxypyrrolidin-1-yl)acetate in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide (2.1 g, 87.6 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS until the starting ester is consumed.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully adjust the pH of the solution to approximately 2-3 with 1M hydrochloric acid.

-

The resulting solution contains the crude this compound and is ready for purification.

Purification Strategy: Ion-Exchange Chromatography

The crude product, being an amino acid, is well-suited for purification by ion-exchange chromatography.[4][5][6] This technique separates molecules based on their net charge and provides excellent resolution for this type of compound.

Detailed Purification Protocol

Materials:

-

Strong cation exchange resin (e.g., Dowex® 50WX8)

-

Deionized water

-

Aqueous ammonia solution (e.g., 2 M)

Procedure:

-

Load the acidic aqueous solution from the hydrolysis step directly onto a pre-equilibrated strong cation exchange column.

-

Wash the column with deionized water to remove any uncharged impurities and salts.

-

Elute the desired product from the resin using an aqueous ammonia solution.

-

Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin staining).

-

Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

-

The final product, this compound, is typically obtained as a white solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

Workflow Visualization

Caption: Detailed workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound from (R)-3-hydroxypyrrolidine. The described two-step process, involving N-alkylation and subsequent ester hydrolysis, is a robust and scalable route to this valuable chiral building block. The inclusion of a detailed purification protocol using ion-exchange chromatography ensures the attainment of a high-purity final product, suitable for applications in pharmaceutical research and development. Adherence to the outlined procedures and analytical characterization will enable researchers to confidently synthesize this important molecule.

References

- Yeganyan, T. H., Shahkhatuni, A. A., Davinyan, A. M., Karapetyan, H. A., & Galstyan, A. S. (2025). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds, 61(3/4).

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). Journal of Medicinal Chemistry.

- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Deriv

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI.

- Organic Syntheses Procedure. (n.d.).

- Enantioselective hydrolysis of (R,S)-ethyl 2-(2-oxopyrrolidin-1-yl) butyrate catalyzed by the lipase from Tsukamurella tyrosinosolvents E105 immobilized in calcium alginate/carrageenan beads. (n.d.).

- ethyl bromoacet

- The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. (n.d.). Bohrium.

- 1212225-94-9|this compound|BLD Pharm. (n.d.).

- N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.

- synthesis of 2((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid monomer.... (n.d.).

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.

- Organic Syntheses Procedure. (n.d.).

- Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. (n.d.).

- Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. (n.d.). PubMed.

- Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. (n.d.). PubMed Central.

- A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chrom

- 2095236-83-0 | Ethyl 2-(3-hydroxypyrrolidin-3-yl)

- (PDF) Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. (n.d.).

- Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride. (n.d.). Lead Sciences.

- Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temper

- Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase | Springer N

- (R)-(3-HYDROXYPYRROLIDIN-1-YL)-ACETIC ACID [1212225-94-9] | Chemsigma. (n.d.).

- (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid. (n.d.). ChemicalBook.

- Research Progress of NMR in Natural Product Quantific

- (PDF) Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1 H NMR Spectroscopy. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature [dergipark.org.tr]

- 4. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Chiral Synthesis of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid: An In-Depth Technical Guide

Abstract

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its stereodefined structure, incorporating both a secondary alcohol and a carboxylic acid moiety, makes it a versatile scaffold for creating molecules with specific three-dimensional orientations crucial for biological activity. This technical guide provides a comprehensive overview of the chiral synthesis of this important molecule, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations for establishing the (R)-stereochemistry of the 3-hydroxypyrrolidine core and detail a robust method for the subsequent N-alkylation to introduce the acetic acid side chain. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of this compound in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a hydroxyl group at the C3 position and an acetic acid moiety at the nitrogen atom, with a defined (R)-stereochemistry, provides a molecule with multiple points for diversification and interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid provides a key site for salt formation or amide coupling. The chiral nature of the molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Strategic Approaches to the Chiral Core: Synthesis of (R)-3-Hydroxypyrrolidine

The cornerstone of synthesizing the target molecule is the efficient and stereoselective preparation of the (R)-3-hydroxypyrrolidine core. Several strategies have been developed to achieve this, each with its own merits and considerations.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

A common and cost-effective approach is to start from a readily available chiral molecule, a strategy known as chiral pool synthesis. L-proline and its derivatives are attractive starting materials. For instance, cis-3-hydroxy-L-proline can be decarboxylated to yield (R)-3-hydroxypyrrolidine. This method directly translates the inherent chirality of the starting material to the product.

A patented process describes the decarboxylation of cis-3-hydroxy-L-proline by heating it in a high-boiling inert solvent, such as 1-hexanol, without the need for a catalyst.[1] The reaction proceeds at elevated temperatures (around 140-160 °C), and the resulting (R)-3-hydroxypyrrolidine can be isolated as its hydrochloride salt.[1]

Biocatalytic Approaches: Enzymatic Precision

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds. Specific enzymes can perform regio- and stereoselective hydroxylations on prochiral substrates. For example, the use of microorganisms like Sphingomonas sp. HXN-200 has been reported for the hydroxylation of N-protected pyrrolidines to afford the corresponding 3-hydroxypyrrolidines with good to excellent enantiomeric excess.[2] The choice of the N-protecting group can influence the stereochemical outcome, allowing for the selective production of either the (R) or (S) enantiomer.[2]

The Crucial N-Alkylation Step: Introducing the Acetic Acid Moiety

With the chiral (R)-3-hydroxypyrrolidine in hand, the next critical step is the regioselective N-alkylation to introduce the acetic acid side chain. This is typically achieved by reacting the secondary amine with a two-carbon electrophile bearing a carboxylic acid or a precursor group.

Alkylation with Haloacetic Acid Esters

A widely used and effective method is the N-alkylation with an ethyl haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. This two-step sequence is generally high-yielding and preserves the stereochemical integrity of the chiral center.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate or triethylamine. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide being suitable.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a plausible synthesis of this compound, starting from the commercially available (R)-3-hydroxypyrrolidine.

Synthesis of Ethyl 2-((R)-3-hydroxypyrrolidin-1-yl)acetate

Reaction Scheme:

Step 1: N-Alkylation of (R)-3-Hydroxypyrrolidine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (R)-3-Hydroxypyrrolidine | 87.12 | 5.00 g | 57.4 | 1.0 |

| Ethyl bromoacetate | 167.00 | 10.5 g (7.0 mL) | 62.9 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.9 g | 115 | 2.0 |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-hydroxypyrrolidine (5.00 g, 57.4 mmol) and acetonitrile (100 mL).

-

Add potassium carbonate (15.9 g, 115 mmol) to the suspension.

-

While stirring vigorously, add ethyl bromoacetate (7.0 mL, 62.9 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 98:2 to 95:5) to afford pure ethyl 2-((R)-3-hydroxypyrrolidin-1-yl)acetate.

Synthesis of this compound

Reaction Scheme:

Sources

A Technical Guide to the Potential Biological Activity of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral, heterocyclic organic compound featuring a pyrrolidine ring, a motif of significant interest in medicinal chemistry. While direct, extensive research on this specific molecule is not widely published, its structural components—the pyrrolidine scaffold and the acetic acid side chain—are present in a multitude of biologically active agents. This technical guide synthesizes information from analogous structures and foundational biochemical principles to outline the compound's potential biological activities and provides a comprehensive framework for its systematic investigation. We will explore potential therapeutic targets, propose detailed experimental protocols for characterization, and discuss the scientific rationale underpinning this research strategy.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that serves as a cornerstone in modern drug discovery.[1][2] Its prevalence stems from its unique stereochemical and physicochemical properties. The non-planar, puckered structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within enzyme active sites or receptor binding pockets.

Many FDA-approved drugs and clinical candidates incorporate the pyrrolidine scaffold, demonstrating its therapeutic versatility.[3] These compounds exhibit a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: Targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV) for diabetes management or α-amylase and α-glucosidase.[1][3][4][5]

-

Neurotransmitter Modulation: Acting on transporters like the dopamine transporter (DAT), relevant in neurological and psychiatric disorders.[6]

-

Ion Channel Blockade: Modulating sodium channels for applications in ischemic stroke.[7]

-

Antimicrobial and Anti-biofilm Activity: Serving as a core for novel agents targeting resistant bacterial strains.[8][9]

The specific molecule, this compound, combines this privileged scaffold with a hydroxyl group and an acetic acid moiety. The (R)-stereochemistry at the 3-position and the placement of the hydroxyl group are critical determinants of potential target specificity. The acetic acid side chain introduces a carboxylic acid group, which is often crucial for mimicking endogenous ligands (like amino acids) or anchoring within a target's active site.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's properties is essential before embarking on biological screening.

| Property | Value | Source/Method |

| Molecular Formula | C6H11NO3 | ChemBK[10] |

| Molecular Weight | 145.16 g/mol | ChemicalBook[11] |

| Stereochemistry | (R)-enantiomer | Specified |

| Boiling Point | 324.0±32.0 °C | Predicted[11] |

| Density | 1.332±0.06 g/cm3 | Predicted[11] |

| pKa | Estimated ~3-4 (carboxylic acid), ~9-10 (amine) | Estimation based on structure |

| SMILES | O=C(O)CN1CCC1 | BLD Pharm[12] |

The presence of both a basic amine and an acidic carboxylic acid makes this compound a zwitterion at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets. The hydroxyl group adds polarity and a hydrogen bonding center.

Hypothesized Biological Activities and Potential Targets

Based on its structural motifs, this compound can be hypothesized to interact with several classes of biological targets.

Enzyme Inhibition

The pyrrolidine core is a known pharmacophore for various enzyme inhibitors.[3]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral anti-diabetic drugs. Many of these inhibitors utilize a pyrrolidine ring to interact with the S1/S2 pockets of the enzyme active site.[3][5] The acetic acid moiety could mimic the carboxylate of natural peptide substrates.

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate metabolism, and their inhibition is a strategy for managing type-2 diabetes.[4] Pyrrolidine derivatives have been successfully designed as inhibitors, where the hydroxylated ring mimics the structure of monosaccharides.[1][4]

-

Aminoglycoside Acetyltransferase (AAC) Inhibition: As a strategy to combat antibiotic resistance, inhibitors of enzymes like AAC(6')-Ib are being explored. Substituted pyrrolidines have been identified as a promising scaffold for this purpose.[8]

Neuromodulatory Activity

The structural similarity to amino acid neurotransmitters like GABA and proline suggests potential activity within the central nervous system.

-

Transporter Inhibition: Pyrrolidine-containing cathinones are known to be potent inhibitors of the dopamine transporter (DAT), suggesting the pyrrolidine ring can effectively occupy the transporter's binding site.[6] While the subject molecule lacks the typical phenethylamine backbone of cathinones, the core interaction with the transporter is plausible.

-

Cognitive Enhancement: Various pyrrolidine derivatives, including racetams, are known for their nootropic effects.[2][13] The precise mechanisms are often multifaceted, but they underscore the potential for this chemical class to modulate cognitive processes.

Antimicrobial and Anti-biofilm Activity

The pyrrolidine scaffold is found in natural and synthetic compounds with antimicrobial properties.[9] The ability of such compounds to disrupt bacterial cell processes or, more critically, inhibit the formation of biofilms, represents a significant area of therapeutic need.[9]

Proposed Research Framework for Biological Characterization

A tiered, systematic approach is recommended to efficiently screen for and validate the biological activity of this compound.

Caption: Proposed workflow for systematic biological characterization.

Detailed Experimental Protocols

The following protocols provide detailed, self-validating methodologies for investigating two high-potential activities.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol determines the compound's ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Rationale: The hydroxylated pyrrolidine ring may mimic the oxocarbenium ion transition state of the glycoside substrate, leading to competitive inhibition. This is a common strategy for developing anti-diabetic agents.[4]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.

-

Prepare a 1 M solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in the phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in water) and create serial dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) in phosphate buffer.[4] Acarbose is used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 10 µL of the test compound dilution (or positive control/vehicle control).

-

Add 10 µL of the α-glucosidase enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Add 20 µL of the p-NPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for exactly 30 minutes.

-

Reaction Termination: Add 50 µL of 0.1 M sodium carbonate (Na₂CO₃) to stop the reaction. The Na₂CO₃ increases the pH, denaturing the enzyme and maximizing the absorbance of the p-nitrophenol product.[4]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a target microorganism.

Rationale: The pyrrolidine scaffold is present in various natural and synthetic antimicrobials.[3][9] A broth microdilution MIC assay is the gold-standard method for quantifying antimicrobial potency.

Methodology:

-

Preparation:

-

Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Culture the target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Adjust the overnight culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in fresh CAMHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (blue to pink) indicates viable cells. The MIC is the lowest concentration that remains blue.

-

The results are reported in µg/mL or µM.

-

Caption: Hypothesized binding mode within a protease active site.

Conclusion and Future Outlook